molecular formula C7H5IO2 B15293009 5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one CAS No. 197230-75-4

5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one

Cat. No.: B15293009
CAS No.: 197230-75-4
M. Wt: 248.02 g/mol
InChI Key: VKCXXDICZXHXML-UHFFFAOYSA-N
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Description

5-Iodo-1-oxaspiro[25]octa-4,7-dien-6-one is a unique organic compound characterized by its spirocyclic structure, which includes an iodine atom and an oxaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one can be achieved through a one-pot approach involving the use of para-quinone methides. This method proceeds smoothly under mild conditions without the use of metals, resulting in high yields . The reaction typically involves the 1,6-conjugate addition induced dearomatization of para-quinone methides .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one involves its interaction with molecular targets through its iodine and oxaspiro moieties. These interactions can lead to various biological effects, depending on the specific pathways involved. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with iodine.

Properties

CAS No.

197230-75-4

Molecular Formula

C7H5IO2

Molecular Weight

248.02 g/mol

IUPAC Name

5-iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one

InChI

InChI=1S/C7H5IO2/c8-5-3-7(4-10-7)2-1-6(5)9/h1-3H,4H2

InChI Key

VKCXXDICZXHXML-UHFFFAOYSA-N

Canonical SMILES

C1C2(O1)C=CC(=O)C(=C2)I

Origin of Product

United States

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